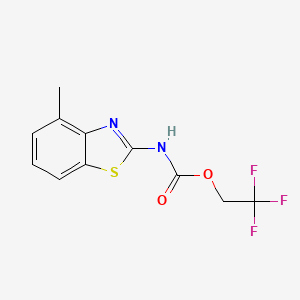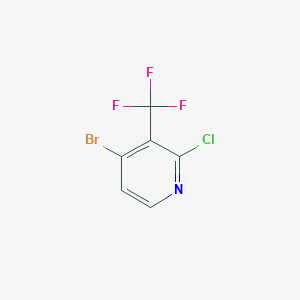
4-溴-2-氯-3-(三氟甲基)吡啶
描述
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, chlorine, and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
科学研究应用
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities,
作用机制
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, influencing the activities of these targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s known that this compound can be used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound can participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Trifluoromethylpyridines are known to affect various biochemical pathways in their applications in the agrochemical and pharmaceutical industries .
Result of Action
It’s known that trifluoromethylpyridines can have various effects at the molecular and cellular level, depending on their specific applications in the agrochemical and pharmaceutical industries .
Action Environment
It’s known that the compound can cause severe skin burns and eye damage and may cause respiratory irritation . Therefore, it should be handled with care, preferably in a well-ventilated area or outdoors .
生化分析
Biochemical Properties
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to be involved in the synthesis of histone deacetylase inhibitors, which are potential therapies for diseases such as Huntington’s disease . The interactions between 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine and these biomolecules are primarily based on its ability to form stable complexes and inhibit specific enzymatic activities.
Cellular Effects
The effects of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of kinase enzymes, which play a pivotal role in cell signaling and regulation . Additionally, 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine can alter gene expression patterns, leading to changes in cellular behavior and metabolic processes.
Molecular Mechanism
At the molecular level, 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound is also known to influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold levels at which the compound transitions from being beneficial to harmful . Understanding these dosage effects is crucial for determining the safe and effective use of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine in therapeutic applications.
Metabolic Pathways
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter metabolite levels within cells . The specific enzymes that metabolize 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine are essential for understanding its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . The subcellular localization of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is critical for its role in biochemical reactions and cellular processes.
准备方法
The synthesis of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine typically involves multiple steps. One common method includes the reaction of trifluoromethylpyridine with bromine and chlorine under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the halogenation process . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
化学反应分析
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
属性
IUPAC Name |
4-bromo-2-chloro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSVFHYZDXBXCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1442480.png)
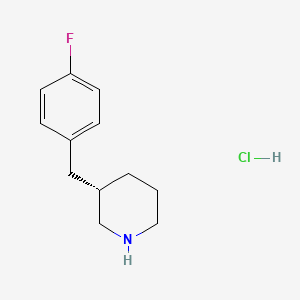

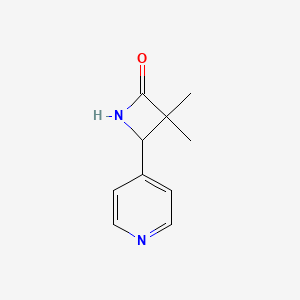
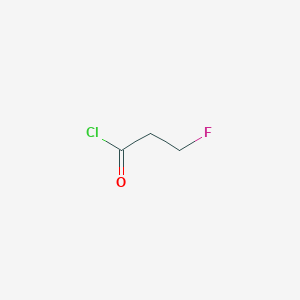

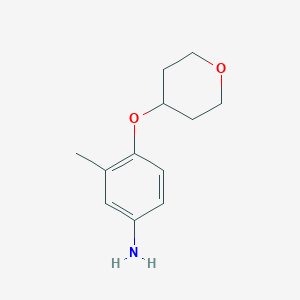

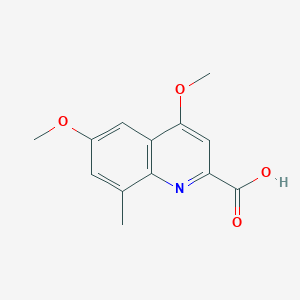
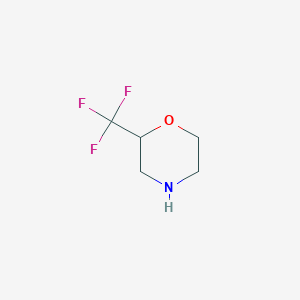
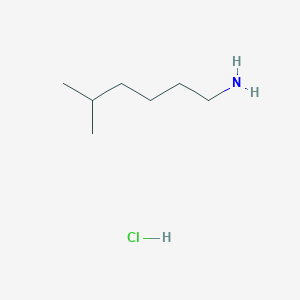
![Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B1442499.png)
